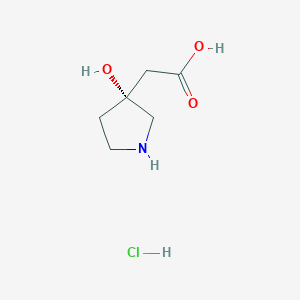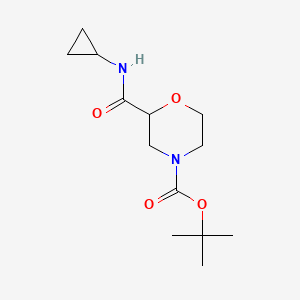
Tert-butyl 2-(cyclopropylcarbamoyl)morpholine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 2-(cyclopropylcarbamoyl)morpholine-4-carboxylate is a chemical compound that features a morpholine ring substituted with a tert-butyl ester and a cyclopropylcarbamoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(cyclopropylcarbamoyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl esters and cyclopropylcarbamoyl chloride. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to consistent product quality.
化学反应分析
Types of Reactions
Tert-butyl 2-(cyclopropylcarbamoyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the cyclopropyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives or cyclopropyl compounds.
科学研究应用
Tert-butyl 2-(cyclopropylcarbamoyl)morpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for chemical processes.
作用机制
The mechanism of action of tert-butyl 2-(cyclopropylcarbamoyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylcarbamoyl group can form covalent bonds with active site residues, inhibiting enzyme activity. The morpholine ring may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
相似化合物的比较
Similar Compounds
- Tert-butyl 2-(2-bromo-5-cyclopropylphenyl)morpholine-4-carboxylate
- Tert-butyl 2-(2-chloropyrimidin-5-yl)morpholine-4-carboxylate
- Tert-butyl 2-(cyclopropanecarbonyl)morpholine-4-carboxylate
Uniqueness
Tert-butyl 2-(cyclopropylcarbamoyl)morpholine-4-carboxylate is unique due to the presence of both a cyclopropylcarbamoyl group and a morpholine ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
属性
IUPAC Name |
tert-butyl 2-(cyclopropylcarbamoyl)morpholine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-13(2,3)19-12(17)15-6-7-18-10(8-15)11(16)14-9-4-5-9/h9-10H,4-8H2,1-3H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHLGOHDZJLNSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C(=O)NC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
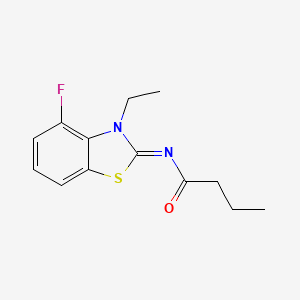
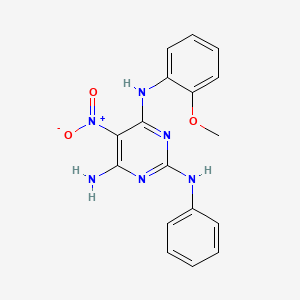
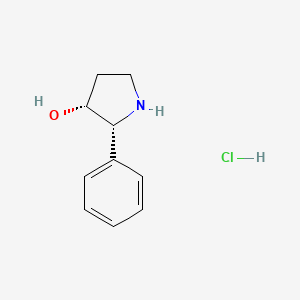
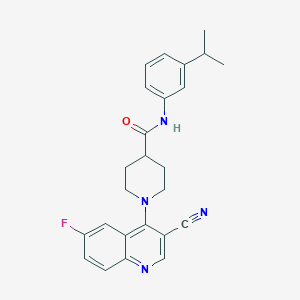
![2-chloro-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B2362474.png)
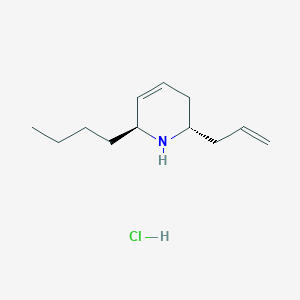
![1-Isopropyl-7-thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride](/img/structure/B2362477.png)
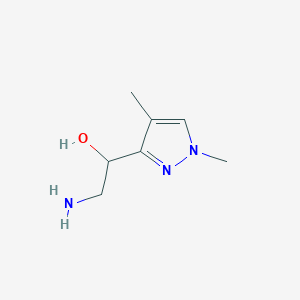
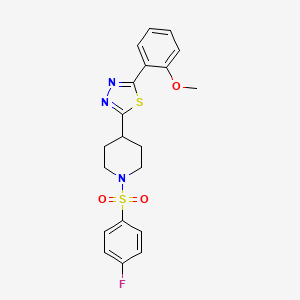
![1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/new.no-structure.jpg)
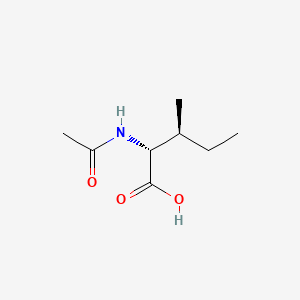
![tert-butyl 2-((2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2362486.png)
![[4-[(Z)-2-Cyano-3-oxo-3-(oxolan-2-ylmethylamino)prop-1-enyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate](/img/structure/B2362489.png)
